SQ28603
Overview
Description
SQ28603, also known as Squibb 28603, is a potent and selective inhibitor of neutral endopeptidase 3.4.24.11 (NEP), an enzyme that degrades atrial natriuretic peptide (ANP) . This compound has a molecular formula of C13H17NO3S and a molecular weight of 267.34 g/mol . It is primarily used for research purposes, particularly in the fields of cardiovascular and renal pharmacology .
Chemical Reactions Analysis
SQ28603 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SQ28603 has several scientific research applications, including:
Cardiovascular Research: It is used to study the effects of NEP inhibition on blood pressure and cardiac function.
Renal Research: It is used to investigate the role of NEP in kidney function and urinary excretion.
Pharmacology: It is used to evaluate the potential therapeutic benefits of NEP inhibitors in treating hypertension and heart failure.
Mechanism of Action
SQ28603 exerts its effects by inhibiting the activity of neutral endopeptidase 3.4.24.11 (NEP), an enzyme that degrades atrial natriuretic peptide (ANP) . By inhibiting NEP, this compound increases the levels of ANP, which in turn leads to vasodilation, natriuresis, and diuresis. This results in a decrease in blood pressure and an increase in urinary excretion of sodium and cyclic guanosine monophosphate (GMP) .
Comparison with Similar Compounds
Similar compounds to SQ28603 include other NEP inhibitors such as thiorphan and candoxatril . Compared to these compounds, this compound is noted for its high potency and selectivity for NEP . This makes it a valuable tool for research in cardiovascular and renal pharmacology.
Properties
IUPAC Name |
3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTDTVUDURCGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905805 | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100845-83-8 | |
Record name | SQ 28603 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100845838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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